benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a structurally complex molecule featuring a benzothiazole core linked to a 1,4-diazepane ring via a ketone bridge. The 1,4-diazepane moiety is further substituted with a sulfonyl group attached to a 1-methyl-1H-pyrazole heterocycle.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-19-14-5-2-3-6-15(14)26-16/h2-3,5-6,11-12H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIMQHUIYNMOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone Compounds with similar structures, such as thiazoles and imidazoles, have been reported to interact with a broad range of biological targets.
Mode of Action
The specific mode of action of This compound It’s worth noting that similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been reported to interact with a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The solubility of a compound in water and other solvents can influence its bioavailability.
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound.
Biological Activity
Benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Diazepane Ring : The initial step involves the formation of a diazepane ring through cyclization reactions involving suitable amines and carbonyl compounds.
- Sulfonation : The introduction of the sulfonyl group is achieved by reacting the diazepane derivative with sulfonyl chlorides.
- Coupling with Benzo[d]thiazole : The final step involves coupling the sulfonamide with benzo[d]thiazole derivatives to yield the target compound.
Antimicrobial Properties
Benzo[d]thiazole derivatives have demonstrated significant antimicrobial activity. Studies have shown that compounds containing the benzo[d]thiazole moiety exhibit potent antifungal and antibacterial effects against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| Benzo[d]thiazol-2-yl(4-(sulfonyl)-1,4-diazepane) | Antifungal against Candida albicans | |
| Benzo[d]thiazol derivatives | Antibacterial against Staphylococcus aureus |
Anticancer Activity
Research indicates that benzo[d]thiazole derivatives possess anticancer properties. For example, a study highlighted their ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The biological activity of benzo[d]thiazole derivatives is influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the benzothiazole ring enhances antimicrobial activity.
- Linker Variations : Modifications in the diazepane linker affect binding affinity and selectivity towards biological targets.
Case Study 1: Antifungal Activity
In a comparative study of various benzo[d]thiazole derivatives, one compound exhibited superior antifungal activity against Candida spp. compared to established antifungal agents. The study utilized molecular docking to elucidate binding interactions with target enzymes involved in fungal cell wall synthesis.
Case Study 2: Anticancer Efficacy
A specific derivative was tested in vitro against human lung carcinoma cells (A549). Results showed a dose-dependent decrease in cell viability, with IC50 values lower than those of standard chemotherapeutics. Further investigations revealed that this compound induces G2/M phase cell cycle arrest.
Comparison with Similar Compounds
Thiadiazole Derivatives ()
Compounds such as 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4-yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives (13a–13d) share a pyrazole-sulfonyl motif but differ in their core heterocycles (thiadiazole vs. benzothiazole/diazepane). These derivatives are synthesized via condensation reactions between hydrazine-carbodithioates and hydrazonoyl chlorides in ethanol with triethylamine . While the target compound’s synthesis route is unspecified, analogous use of sulfonylation and heterocyclic coupling strategies may apply.
Thiazole-Based Methanones ()
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) shares a thiazole core and methanone linkage. However, its cyclopropane-carboxamide and benzo[d][1,3]dioxole substituents distinguish it from the target compound. Synthesis involves coupling carboxylic acids with aminothiazoles, suggesting that similar strategies (e.g., amide/ketone bond formation) might apply to the target compound .
Functional Group Analysis
Sulfonyl Groups
The sulfonyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, analogous to its role in sulfonamide drugs. In contrast, quaternary ammonium compounds (e.g., BAC-C12 in ) utilize charged groups for micelle formation, a property less relevant to neutral sulfonates .
Diazepane vs. Piperazine Rings
Hypothetical Pharmacological Profiles
- Benzothiazole Core: Known for antitumor activity (e.g., DNA intercalation) and tyrosine kinase inhibition.
- Pyrazole-Sulfonyl Motif : Common in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors.
- 1,4-Diazepane : Found in serotonin receptor modulators and GABA agonists.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
